molecular formula C12H14O2 B144320 Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)- CAS No. 58741-14-3

Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)-

Cat. No. B144320
CAS RN: 58741-14-3
M. Wt: 190.24 g/mol
InChI Key: XLBLRLIFRIMESC-UHFFFAOYSA-N
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Description

“Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)-” is a chemical compound with the molecular formula C12H14O2 . It is used as an intermediate in the preparation of arylalkanoic acids, which are used as anti-inflammatory drugs .


Molecular Structure Analysis

The molecular structure of “Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)-” consists of a benzofuran ring attached to an ethanone group . The molecular weight of this compound is 190.24 g/mol.

Scientific Research Applications

Anticancer Activity

Benzofuran derivatives have been shown to possess significant anticancer activities. For example, certain substituted benzofurans can inhibit the growth of various cancer cells, including leukemia, non-small cell lung cancer, colon cancer, central nervous system cancer, melanoma, and ovarian cancer .

Proteomics Research

The compound 2-Ethyl-2,3-dihydro-5-acetylbenzofuran is available for purchase as a biochemical for proteomics research . Proteomics involves the study of proteins, their structures, functions, and interactions, which is crucial for understanding biological processes and disease mechanisms.

Pharmacological Research

Given the biological potential of indole derivatives and the structural similarity to benzofuran derivatives, it’s plausible that 2-Ethyl-2,3-dihydro-5-acetylbenzofuran may have diverse pharmacological applications .

Biochemical Studies

As a biochemical available for research purposes , this compound could be used in various biochemical studies to elucidate its effects on biological systems or its interactions with other molecules.

properties

IUPAC Name

1-(2-ethyl-2,3-dihydro-1-benzofuran-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-3-11-7-10-6-9(8(2)13)4-5-12(10)14-11/h4-6,11H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBLRLIFRIMESC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC2=C(O1)C=CC(=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30613728
Record name 1-(2-Ethyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30613728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58741-14-3
Record name 1-(2-Ethyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30613728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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